molecular formula C15H17ClO4 B1303010 Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate CAS No. 74444-83-0

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B1303010
CAS No.: 74444-83-0
M. Wt: 296.74 g/mol
InChI Key: WHGBMFXPDCARTE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H17ClO4 and a molecular weight of 296.75 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 4-chlorobenzyl chloride in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the cyclopropane ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate can be compared with similar compounds, such as:

Properties

IUPAC Name

diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGBMFXPDCARTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376930
Record name Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74444-83-0
Record name Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Reactant of Route 2
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Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Reactant of Route 3
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
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Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Reactant of Route 5
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Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
Reactant of Route 6
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Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate

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